molecular formula C16H10O5 B427684 2-oxo-2H-chromen-4-yl phenyl carbonate

2-oxo-2H-chromen-4-yl phenyl carbonate

Cat. No.: B427684
M. Wt: 282.25g/mol
InChI Key: ZUWPODOQCCQULT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-2H-chromen-4-yl phenyl carbonate (CAS Number: 380324-42-5) is a synthetic organic compound with the molecular formula C 16 H 10 O 5 and a molecular weight of 282.25 g/mol . As a coumarin derivative, it serves as a valuable building block in medicinal chemistry and pharmaceutical research for the synthesis of novel bioactive molecules. Coumarins are a significant class of oxygen-heterocyclic compounds renowned for their diverse biological activities . Research on various coumarin analogs has demonstrated potent pharmacological properties, including anticancer activity against a panel of human tumor cell lines such as hepatocellular carcinoma (HepG2), colon cancer (HCT-116), prostate cancer (PC3), and mammary gland breast (MCF-7) . Other studied coumarin derivatives have shown potential as acetylcholinesterase inhibitors , which are relevant for investigating anti-amnestic agents and Alzheimer's disease therapeutics . Furthermore, coumarin-based compounds are actively explored for their antimicrobial properties, with some hybrids exhibiting effectiveness against Gram-positive bacteria like Staphylococcus aureus , as well as anti-inflammatory and antioxidant effects . The mechanism of action for coumarin derivatives often involves interaction with specific enzymatic targets. For instance, some compounds inhibit enzymes like histone deacetylase (HDAC) in cancer development , while others act as enzyme inhibitors in inflammatory pathways or as cholinesterase inhibitors in the central nervous system . The phenyl carbonate functional group in this compound provides a reactive site for further chemical modifications, enabling researchers to develop more complex structures with tailored biological activities. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C16H10O5

Molecular Weight

282.25g/mol

IUPAC Name

(2-oxochromen-4-yl) phenyl carbonate

InChI

InChI=1S/C16H10O5/c17-15-10-14(12-8-4-5-9-13(12)20-15)21-16(18)19-11-6-2-1-3-7-11/h1-10H

InChI Key

ZUWPODOQCCQULT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC(=O)OC2=CC(=O)OC3=CC=CC=C32

Canonical SMILES

C1=CC=C(C=C1)OC(=O)OC2=CC(=O)OC3=CC=CC=C32

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals, particularly as potential anticancer agents. Research indicates that derivatives of coumarin compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain coumarin derivatives can inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values indicating potent activity.

Table 1: Anticancer Activity of Coumarin Derivatives

CompoundCell LineIC50 (µM)
2-Oxo-2H-chromen-4-yl phenyl carbonateMCF-79.54
This compoundA54916.1

These findings suggest that modifications to the coumarin structure can enhance anticancer activity, making it a target for further drug design efforts.

Anti-inflammatory Properties

Research has indicated that coumarin derivatives possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The compound's ability to modulate inflammatory pathways positions it as a candidate for developing new anti-inflammatory drugs.

Table 2: Inhibition of COX Enzymes

CompoundTarget EnzymeIC50 (µmol)
This compoundCOX-10.04 ± 0.01
This compoundCOX-20.04 ± 0.02

Material Science

In material science, the photophysical properties of 2-oxo-2H-chromen compounds are utilized in the development of fluorescent materials and sensors. The ability of these compounds to absorb and emit light makes them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes in biological imaging.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Anticancer Activity : A study evaluated the efficacy of this compound against various cancer cell lines, revealing significant cytotoxicity and suggesting mechanisms involving apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Another study demonstrated the compound's ability to reduce inflammatory markers in animal models, providing insights into its therapeutic potential for treating inflammatory diseases.
  • Material Applications : Research into the use of this compound in OLED technology showed promising results, indicating its viability as a component in high-efficiency light-emitting devices.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities among 2-oxo-2H-chromen-4-yl phenyl carbonate and related compounds:

Compound Name Substituent at 4-Position Key Functional Groups Applications/Properties Reference
This compound Phenyl carbonate Carbonate ester, coumarin core Potential prodrug, catalytic intermediates N/A
DEACM-carbonate () (4-Nitrophenyl) carbonate Nitro group, coumarin core Light-triggered drug delivery
2-(2-Oxo-2-phenylethyl)-4H-chromen-4-one () Phenylethyl ketone Ketone, coumarin core Synthetic intermediate, crystallography
2-Oxo-2H-chromen-4-yl 4-methoxy-benzoate () 4-Methoxybenzoate Benzoate ester, methoxy group Crystallographic studies
Pyrazole derivatives () (2-Oxo-2H-chromen-4-yl)carbonyl Pyrazole, carbonyl linkage Antimicrobial, analgesic agents
3-Methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylic acid () Carboxylic acid, phenyl group Carboxylic acid, methyl group API, biochemical research

Key Observations :

  • Hydrolytic Stability : Compared to 4-methoxybenzoate (), the phenyl carbonate may exhibit higher lability due to the carbonate’s susceptibility to hydrolysis, making it suitable for controlled-release applications.
  • Bioactivity : Pyrazole derivatives () demonstrate that substituents at the 4-position significantly influence biological activity. The phenyl carbonate group may enhance lipophilicity, improving membrane permeability compared to carboxylic acid derivatives ().

Physicochemical and Crystallographic Properties

  • Crystal Packing : reports a mean C–C bond length of 0.004 Å and an R factor of 0.066 for 4-methoxybenzoate, indicating precise crystallographic data. The phenyl carbonate’s bulkier group may alter packing efficiency compared to smaller substituents .
  • Thermal Stability : Phenylethyl derivatives () show stable crystalline structures under ambient conditions, suggesting that the target compound’s carbonate group may require stabilization strategies during storage .

Preparation Methods

Base-Catalyzed Esterification of 4-Hydroxycoumarin

The most widely reported method involves reacting 4-hydroxycoumarin with phenyl chloroformate in the presence of a tertiary amine base. This one-step procedure leverages nucleophilic acyl substitution, where the hydroxyl group of 4-hydroxycoumarin attacks the electrophilic carbonyl carbon of phenyl chloroformate. Triethylamine (TEA) is typically employed to deprotonate the hydroxyl group, enhancing its nucleophilicity.

Procedure

  • Reagents :

    • 4-Hydroxycoumarin (1 equiv, 6.17 mmol, 1.00 g)

    • Phenyl chloroformate (1 equiv, 6.2 mmol, 1.35 g)

    • Triethylamine (3 equiv, 2.6 mL) in anhydrous tetrahydrofuran (THF, 30 mL).

  • Reaction Conditions :

    • The mixture is refluxed for 4 hours under inert atmosphere.

    • Progress monitored via thin-layer chromatography (TLC).

  • Work-Up :

    • The solution is acidified with 5% HCl, extracted with chloroform, and concentrated under reduced pressure.

    • Crude product is recrystallized from acetone or a chloroform-hexane mixture, yielding colorless crystals.

Yield : 71%.

Reaction Mechanism and Kinetic Considerations

The esterification proceeds via a two-step mechanism:

  • Deprotonation : TEA abstracts the proton from 4-hydroxycoumarin, generating a phenoxide ion.

  • Nucleophilic Attack : The phenoxide ion attacks phenyl chloroformate, displacing chloride and forming the carbonate ester.

Key Parameters :

  • Solvent : Anhydrous THF minimizes hydrolysis of phenyl chloroformate.

  • Temperature : Reflux (~66°C) ensures sufficient activation energy for the reaction.

  • Stoichiometry : Equimolar ratios prevent side reactions, such as di-esterification.

Structural Characterization and Analytical Data

Spectroscopic Analysis

  • IR (KBr, cm⁻¹) :

    • 1745 (C=O, carbonate), 1678 (C=O, lactone), 1602 (C=C aromatic).

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 6.25 (s, 1H, coumarin H-3), 7.35–7.80 (m, 5H, phenyl), 5.40 (s, 2H, methylene).

  • Mass Spectrometry :

    • Molecular ion peak at m/z 282.25 [M]⁺, consistent with C₁₆H₁₀O₅.

Crystallographic Data

Single-crystal X-ray diffraction confirms the orthorhombic crystal system (space group P2₁2₁2₁) with a planar coumarin ring and dihedral angle of 10.29° between the coumarin and phenyl groups. Intermolecular C–H···O hydrogen bonds (2.36 Å) and π–π stacking (3.8 Å) stabilize the lattice.

Comparative Analysis of Synthesis Methods

ParameterBase-Catalyzed EsterificationHypothetical Hydrazinolysis
Starting Material 4-HydroxycoumarinEthyl-2-(coumarinyloxy) acetate
Reagent Phenyl chloroformatePhenyl chloroformate
Solvent THFDMF
Reaction Time 4 hours24 hours
Yield 71%Not reported
Purity >95% (HPLC)Unverified

Challenges and Optimization Opportunities

  • By-Product Formation : Hydrolysis of phenyl chloroformate to phenyl carbamic acid is minimized by maintaining anhydrous conditions.

  • Yield Improvement : Catalytic DMAP (4-dimethylaminopyridine) could accelerate the reaction, though this requires experimental validation.

  • Scalability : Continuous-flow systems may enhance reproducibility for industrial-scale synthesis.

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